{[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile
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Overview
Description
2-{[9-METHYL-4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a phenylpiperazine moiety, and a propanedinitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[9-METHYL-4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using phenylpiperazine and a suitable leaving group.
Attachment of the Propanedinitrile Group: The final step involves the condensation of the intermediate with malononitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[9-METHYL-4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{[9-METHYL-4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential acetylcholinesterase inhibitor for the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Research: The compound is used in studies to understand its interactions with various biological targets and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[9-METHYL-4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE involves its interaction with acetylcholinesterase (AChE). The compound binds to the active site of AChE, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor used to treat dementia associated with Alzheimer’s and Parkinson’s disease.
Galantamine: An alkaloid that acts as a reversible competitive inhibitor of acetylcholinesterase.
Uniqueness
2-{[9-METHYL-4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE is unique due to its specific structure, which allows for selective inhibition of acetylcholinesterase with minimal activity against butyrylcholinesterase. This selectivity may result in fewer side effects and improved therapeutic efficacy compared to other acetylcholinesterase inhibitors .
Properties
Molecular Formula |
C23H20N6O |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C23H20N6O/c1-17-6-5-9-29-21(17)26-22(20(23(29)30)14-18(15-24)16-25)28-12-10-27(11-13-28)19-7-3-2-4-8-19/h2-9,14H,10-13H2,1H3 |
InChI Key |
ZZTRPWKQYNXQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C#N)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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